3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile hydrochloride
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Overview
Description
3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile hydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a methylamino group, along with a nitrile and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Substituents: The methyl and methylamino groups are introduced through alkylation and amination reactions, respectively.
Formation of the Nitrile and Ketone Groups: These functional groups are introduced through reactions such as cyanation and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile
- 4-methyl-3-(methylamino)piperidine
- 3-oxopropanenitrile derivatives
Uniqueness
The uniqueness of 3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile hydrochloride lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1206824-85-2 |
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Molecular Formula |
C10H18ClN3O |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
3-[(3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl]-3-oxopropanenitrile;hydrochloride |
InChI |
InChI=1S/C10H17N3O.ClH/c1-8-4-6-13(7-9(8)12-2)10(14)3-5-11;/h8-9,12H,3-4,6-7H2,1-2H3;1H/t8-,9+;/m1./s1 |
InChI Key |
AMJBBOMXPFXGQM-RJUBDTSPSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC)C(=O)CC#N.Cl |
Canonical SMILES |
CC1CCN(CC1NC)C(=O)CC#N.Cl |
Origin of Product |
United States |
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